Cas no 2034329-85-4 (methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate)

Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate is a sulfonamide-based organic compound featuring a pyridinyloxy-piperidine moiety linked to a methyl benzoate core via a sulfonyl bridge. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. The sulfonyl group enhances stability and may facilitate interactions with target proteins, while the pyridine and piperidine components contribute to solubility and binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically handled under controlled conditions due to its reactive functional groups.
methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate structure
2034329-85-4 structure
Product Name:methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate
CAS No:2034329-85-4
MF:C18H20N2O5S
MW:376.426803588867
CID:5550442
PubChem ID:91815967
Update Time:2025-05-19

methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzoate
    • F6479-2834
    • methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate
    • 2034329-85-4
    • AKOS026691044
    • methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate
    • Inchi: 1S/C18H20N2O5S/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-12-8-16(9-13-20)25-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3
    • InChI Key: IAMAOSZTJTYKGM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)OC)=CC=1)(N1CCC(CC1)OC1C=CN=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 376.10929292g/mol
  • Monoisotopic Mass: 376.10929292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 94.2Ų

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Additional information on methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate

Professional Introduction to Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate (CAS No. 2034329-85-4)

Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate, with the CAS number 2034329-85-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoate moiety linked to a sulfonyl group. The sulfonyl group is further connected to a piperidine ring, which is itself substituted with a pyridine moiety. This unique structural arrangement imparts distinct chemical and biological properties, making it a subject of extensive research and development.

The methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate molecule exhibits a high degree of functional diversity, which is largely attributed to its multi-component structure. The benzoate group, known for its stability and solubility characteristics, serves as an anchor for the sulfonyl moiety. The sulfonyl group, on the other hand, is renowned for its ability to interact with various biological targets due to its strong electron-withdrawing properties. This interaction capability is further enhanced by the presence of the piperidine ring, which is known to modulate the pharmacokinetic and pharmacodynamic profiles of many pharmaceutical agents.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of such complex molecules. The Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate (CAS No. 2034329-85-4) has been extensively studied for its potential applications in various therapeutic areas. One of the most promising areas of research involves its use as an intermediate in the synthesis of drugs targeting neurological disorders. The structural features of this compound suggest that it may be capable of interacting with neurotransmitter receptors and ion channels, thereby modulating neural activity.

Recent studies have highlighted the potential of this compound in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate molecule to cross the blood-brain barrier and interact with central nervous system targets makes it an attractive candidate for these applications. Furthermore, its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it may exhibit comparable efficacy while potentially offering improved tolerability profiles.

The synthesis and characterization of this compound have been subjects of considerable interest in synthetic organic chemistry circles. The multi-step synthesis process involves careful control over reaction conditions to ensure high yield and purity. Key steps include the formation of the sulfonyl group, followed by its coupling with the piperidine-pyridine moiety and finally esterification with methanol to yield the desired benzoate derivative. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the synthesized compound.

In terms of biological activity, preliminary in vitro studies have shown that Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate exhibits moderate affinity for certain protein targets relevant to neurological disorders. These findings are particularly intriguing given the growing body of evidence suggesting that modulating specific protein-protein interactions can lead to novel therapeutic strategies for complex diseases. The compound's ability to bind to these targets without significant off-target effects makes it a promising candidate for further development.

The pharmacokinetic profile of this compound is another area that has been extensively investigated. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, suggesting that it may be suitable for oral administration in clinical settings. Additionally, its solubility characteristics appear favorable for formulation into various dosage forms, including tablets and capsules. These pharmacokinetic properties are crucial for ensuring that the drug reaches therapeutic levels in the body while maintaining stability over time.

The potential applications of this compound extend beyond neurological disorders. Emerging research suggests that it may also have utility in treating inflammatory conditions by interacting with inflammatory pathways at multiple levels. The presence of both sulfonyl and pyridine moieties allows for diverse interactions with enzymes and receptors involved in inflammation, making it a versatile tool for drug discovery.

In conclusion, Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate (CAS No. 2034329-85-4) represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted biological activities. Its potential applications in treating neurological disorders, along with its favorable pharmacokinetic profile, make it an attractive candidate for further clinical development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play pivotal roles in addressing some of today's most challenging medical conditions.

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